molecular formula C9H13ClN2O4 B13512973 2-(4-Methoxy-2-nitrophenoxy)ethan-1-aminehydrochloride

2-(4-Methoxy-2-nitrophenoxy)ethan-1-aminehydrochloride

Cat. No.: B13512973
M. Wt: 248.66 g/mol
InChI Key: JMMMMETVLVSILF-UHFFFAOYSA-N
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Description

2-(4-Methoxy-2-nitrophenoxy)ethan-1-aminehydrochloride is an organic compound with the molecular formula C9H13ClN2O4 It is a derivative of phenoxyethanamine and is characterized by the presence of a methoxy group, a nitro group, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-2-nitrophenoxy)ethan-1-aminehydrochloride typically involves the reaction of 4-methoxy-2-nitrophenol with ethylene diamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-2-nitrophenoxy)ethan-1-aminehydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen in the presence of palladium on carbon.

    Reduction: The compound can undergo reduction reactions to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium on carbon.

    Reduction: Sodium triacetoxyborohydride and acetic acid.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

    Reduction: Formation of 2-(4-Amino-2-nitrophenoxy)ethan-1-amine.

    Substitution: Formation of derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

2-(4-Methoxy-2-nitrophenoxy)ethan-1-aminehydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-2-nitrophenoxy)ethan-1-aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the nitro and methoxy groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxy-2-nitrophenyl)ethan-1-amine
  • 2-(4-Methoxy-2-nitrophenyl)ethanol
  • 2-(4-Methoxy-2-nitrophenyl)ethan-1-aminehydrochloride

Uniqueness

2-(4-Methoxy-2-nitrophenoxy)ethan-1-aminehydrochloride is unique due to the presence of both a nitro group and a methoxy group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H13ClN2O4

Molecular Weight

248.66 g/mol

IUPAC Name

2-(4-methoxy-2-nitrophenoxy)ethanamine;hydrochloride

InChI

InChI=1S/C9H12N2O4.ClH/c1-14-7-2-3-9(15-5-4-10)8(6-7)11(12)13;/h2-3,6H,4-5,10H2,1H3;1H

InChI Key

JMMMMETVLVSILF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OCCN)[N+](=O)[O-].Cl

Origin of Product

United States

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